Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-octacosafluoro-2-hydroxy-16-(trifluoromethyl)heptadecyl phosphate
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Overview
Description
Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-octacosafluoro-2-hydroxy-16-(trifluoromethyl)heptadecyl phosphate is a complex organofluorine compound It is characterized by its extensive fluorination, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-octacosafluoro-2-hydroxy-16-(trifluoromethyl)heptadecyl phosphate typically involves multiple steps. The process begins with the preparation of the fluorinated alcohol precursor. This precursor is then reacted with phosphoric acid under controlled conditions to form the phosphate ester. The final step involves neutralizing the phosphate ester with ammonia to yield the diammonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-octacosafluoro-2-hydroxy-16-(trifluoromethyl)heptadecyl phosphate can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions.
Hydrolysis: The phosphate ester bond can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo redox reactions, although the extensive fluorination generally makes it resistant to oxidation.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases for hydrolysis, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the phosphate ester yields the corresponding alcohol and phosphoric acid derivatives .
Scientific Research Applications
Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-octacosafluoro-2-hydroxy-16-(trifluoromethyl)heptadecyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated materials.
Biology: Investigated for its potential use in biomolecular studies due to its unique interaction with biological membranes.
Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging agents.
Mechanism of Action
The mechanism of action of diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-octacosafluoro-2-hydroxy-16-(trifluoromethyl)heptadecyl phosphate involves its interaction with molecular targets through its phosphate and fluorinated groups. The phosphate group can interact with various biological molecules, while the fluorinated chain imparts stability and resistance to metabolic degradation. These interactions can affect cellular pathways and molecular processes, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
- Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-nonacosafluoro-2-hydroxyheptadecyl phosphate
- Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-nonacosafluoro-2-hydroxyheptadecyl phosphate
Uniqueness
Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-octacosafluoro-2-hydroxy-16-(trifluoromethyl)heptadecyl phosphate is unique due to its specific fluorination pattern and the presence of a trifluoromethyl group. These features enhance its stability and hydrophobicity compared to similar compounds, making it particularly valuable in applications requiring robust and durable materials .
Properties
CAS No. |
94200-52-9 |
---|---|
Molecular Formula |
C18H14F31N2O5P |
Molecular Weight |
958.2 g/mol |
IUPAC Name |
diazanium;[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,17,17,17-octacosafluoro-2-hydroxy-16-(trifluoromethyl)heptadecyl] phosphate |
InChI |
InChI=1S/C18H8F31O5P.2H3N/c19-4(20,1-3(50)2-54-55(51,52)53)6(22,23)8(26,27)10(30,31)12(34,35)14(38,39)16(42,43)15(40,41)13(36,37)11(32,33)9(28,29)7(24,25)5(21,17(44,45)46)18(47,48)49;;/h3,50H,1-2H2,(H2,51,52,53);2*1H3 |
InChI Key |
NXQXVXTVWLLAHB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COP(=O)([O-])[O-])O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+] |
Origin of Product |
United States |
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